molecular formula C15H11NO2 B1625591 2-Phenyl-1H-indole-3-carboxylic acid CAS No. 59050-38-3

2-Phenyl-1H-indole-3-carboxylic acid

Cat. No.: B1625591
CAS No.: 59050-38-3
M. Wt: 237.25 g/mol
InChI Key: HTNDATZONOWSFF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Another approach involves the use of multicomponent reactions, such as the Ugi reaction, where indole-3-aldehydes react with propargylamine, acids, and isocyanides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-Phenyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxylic acid: Lacks the phenyl group at the 2-position.

    2-Phenylindole: Lacks the carboxylic acid group at the 3-position.

    3-Phenyl-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.

Uniqueness

2-Phenyl-1H-indole-3-carboxylic acid is unique due to the presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDATZONOWSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495408
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59050-38-3
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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